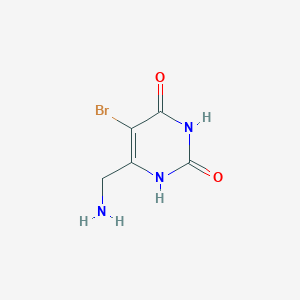

6-(Aminomethyl)-5-bromopyrimidine-2,4(1H,3H)-dione

Description

Properties

CAS No. |

802895-55-2 |

|---|---|

Molecular Formula |

C5H6BrN3O2 |

Molecular Weight |

220.02 g/mol |

IUPAC Name |

6-(aminomethyl)-5-bromo-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C5H6BrN3O2/c6-3-2(1-7)8-5(11)9-4(3)10/h1,7H2,(H2,8,9,10,11) |

InChI Key |

KYJQBLUTZXRUFW-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=C(C(=O)NC(=O)N1)Br)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 6-Aminomethyl-5-bromouracil Derivatives

Part 1: Executive Summary & Core Directive

Topic: Chemical Identification, Synthesis, and Application of 6-Aminomethyl-5-bromouracil Derivatives. Primary Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists. Context: These derivatives are critical pharmacophores in oncology, specifically designed as Thymidine Phosphorylase (TP) inhibitors . TP (also known as Platelet-Derived Endothelial Cell Growth Factor, PD-ECGF) is an enzyme overexpressed in various solid tumors, promoting angiogenesis and metastasis. Inhibiting TP suppresses tumor growth and potentiates the efficacy of fluoropyrimidine drugs like 5-Fluorouracil (5-FU).[1]

This guide addresses the nomenclature ambiguity, provides the validated CAS numbers for key precursors (as the parent "aminomethyl" scaffold is often a transient intermediate), and details the synthetic pathways required to generate these bioactive molecules.

Part 2: Chemical Identification & CAS Registry[1][2][3][4]

The Nomenclature Challenge

Researchers often confuse 6-amino-5-bromouracil with 6-aminomethyl-5-bromouracil .[1] The distinction is structural and functional:

-

6-Amino-5-bromouracil (CAS 6312-73-8): The amino group (

) is attached directly to the pyrimidine ring.[1] This is not the scaffold used for TP inhibition.[1] -

6-Aminomethyl-5-bromouracil: The amino group is attached via a methylene bridge (

) at position 6. This "aminomethyl" arm is essential for binding to the TP enzyme active site.[1]

Validated CAS Numbers

The parent compound, 6-aminomethyl-5-bromouracil , acts as a reactive intermediate or scaffold and is rarely cataloged as a stable free base due to polymerization risks.[1] Instead, it is identified through its stable precursors and specific derivatives.[1]

| Compound Description | CAS Registry Number | Role in Synthesis |

| 6-(Chloromethyl)uracil | 18592-13-7 | Primary Precursor. The foundational scaffold for introducing the aminomethyl group.[1] |

| 5-Bromo-6-(chloromethyl)uracil | Not Index-Stable | Key Intermediate. Generated in situ or used immediately after bromination of the precursor above.[1] |

| 6-Amino-5-bromouracil | 6312-73-8 | Distractor. Often mistaken for the target; structurally distinct (no methylene bridge).[1] |

| 5-Bromo-6-methyluracil | 19814-37-0 | Alternative Precursor. Can be radically brominated to form the bromomethyl intermediate.[1] |

Part 3: Synthesis & Experimental Protocols

Causality of Synthetic Design

The synthesis of 6-aminomethyl-5-bromouracil derivatives requires a specific order of operations to avoid side reactions.

-

Halogenation Sequence: Bromination at the C-5 position is electrophilic, while functionalizing the C-6 methyl group involves nucleophilic substitution.[1]

-

Stability: The 6-chloromethyl group is a potent electrophile.[1] If the amine is added before C-5 bromination, the electron-rich amino group might interfere with the subsequent bromination step (e.g., N-bromination).[1] Therefore, the standard route is Precursor

C-5 Bromination

Protocol: Synthesis from 6-(Chloromethyl)uracil[1][5]

Step 1: Bromination of the Scaffold

Objective: Introduce the bromine atom at the C-5 position of the pyrimidine ring.[1]

-

Reagents: 6-(Chloromethyl)uracil (CAS 18592-13-7), N-Bromosuccinimide (NBS), Glacial Acetic Acid.[1]

-

Procedure:

-

Dissolve 1.0 eq of 6-(chloromethyl)uracil in glacial acetic acid.

-

Add 1.1 eq of NBS portion-wise at room temperature.

-

Reflux the mixture for 2–4 hours. The reaction is driven by the electron-donating nature of the uracil nitrogens, facilitating electrophilic substitution at C-5.[1]

-

Validation: Monitor via TLC. The product, 5-bromo-6-(chloromethyl)uracil , will precipitate upon cooling or adding water.[1]

-

Yield: Typically 60–75%.[1]

-

Step 2: Amination (Nucleophilic Substitution)

Objective: Convert the chloromethyl group to an aminomethyl group using a secondary amine (to prevent over-alkylation) or a protected primary amine.

-

Reagents: 5-Bromo-6-(chloromethyl)uracil, Target Amine (e.g., Pyrrolidine, Morpholine), DMF or Ethanol, Triethylamine (base).

-

Procedure:

-

Suspend 5-bromo-6-(chloromethyl)uracil in anhydrous DMF.

-

Add 2.0 eq of the target amine (or 1.0 eq amine + 1.2 eq

).[1] -

Stir at room temperature for 12–24 hours. Heating (

) may cause degradation or polymerization. -

Workup: Pour into ice water. If the derivative is lipophilic, it will precipitate.[1] If hydrophilic, extraction with ethyl acetate is required.[1]

-

Purification: Recrystallization from ethanol/water is preferred over chromatography for polar uracil derivatives.[1]

-

Part 4: Mechanism of Action & Visualization[1]

Biological Logic: Thymidine Phosphorylase Inhibition

The 6-aminomethyl-5-bromouracil scaffold mimics the natural substrate, thymidine.[1]

-

Binding: The uracil ring binds to the active site of TP.[1]

-

Interaction: The C-5 bromine atom occupies a hydrophobic pocket, increasing binding affinity compared to unsubstituted uracil.[1]

-

Inhibition: The C-6 aminomethyl group forms electrostatic interactions or hydrogen bonds with active site residues (specifically Lys-190 and Arg-171 in human TP), locking the enzyme in an inactive conformation.[1]

Visualization: Synthesis & Inhibition Pathway

The following diagram illustrates the synthetic workflow and the logical connection to biological activity.

Figure 1: Synthetic pathway from the CAS-registered precursor to the bioactive inhibitor, detailing the mechanism of action.

Part 5: References

-

Sigma-Aldrich. 6-(Chloromethyl)uracil Product Specification & CAS 18592-13-7.[1] Retrieved from

-

PubChem. 6-Amino-5-bromouracil Compound Summary (CAS 6312-73-8). National Library of Medicine.[1] Retrieved from

-

ChemicalBook. Synthesis and CAS Data for Uracil Derivatives. Retrieved from

-

Google Patents. Uracil derivatives, and antitumor effect potentiator (US5744475A). Describes the synthesis of 5-bromo-6-chloromethyluracil and its conversion to aminomethyl derivatives. Retrieved from

-

ResearchGate. Synthesis of 5-bromo-3-sec-butyl-6-methyluracil. Discusses bromination patterns of 6-methyluracils. Retrieved from

Sources

An In-depth Technical Guide to the Core Differences Between 6-Amino- and 6-(Aminomethyl)-5-Bromouracils

Abstract

Uracil and its derivatives represent a privileged scaffold in medicinal chemistry, serving as the foundation for numerous therapeutic agents.[1][2][3] Within this class, halogenated 6-substituted aminouracils have garnered significant attention, particularly as enzyme inhibitors. This technical guide provides a detailed comparative analysis of two closely related yet functionally distinct molecules: 6-amino-5-bromouracil and 6-(aminomethyl)-5-bromouracil. We will dissect their fundamental structural disparities, explore the resulting differences in physicochemical properties and biological activity, and provide practical experimental protocols for their synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships that govern the efficacy of these compounds, particularly in the context of enzyme inhibition.

Introduction: The Significance of the C6-Substituent

The uracil ring system is a versatile building block for creating bioactive molecules, owing to its multiple sites for chemical modification.[1][4][5] The C6 position, in particular, is a critical locus for derivatization. The nature of the substituent at this position dictates the molecule's overall size, shape, electronics, and hydrogen bonding potential, which in turn governs its interaction with biological targets.

This guide focuses on the subtle yet profound impact of introducing a single methylene (-CH₂-) spacer between the uracil ring and the amino group at the C6 position. By comparing 6-amino-5-bromouracil with 6-(aminomethyl)-5-bromouracil, we can isolate and understand the functional consequences of this modification, offering valuable insights for rational drug design. Both classes of compounds have shown promise as inhibitors of key enzymes, such as thymidine phosphorylase (TP), which is implicated in cancer angiogenesis.[6][7][8][9]

Fundamental Structural and Chemical Disparities

The core difference between the two molecules lies in the linker to the C6 amino group. In 6-amino-5-bromouracil, the nitrogen atom is directly bonded to the pyrimidine ring. In 6-(aminomethyl)-5-bromouracil, it is separated by a methylene bridge.

This seemingly minor structural alteration has significant chemical consequences:

-

Electronic Effects: In 6-aminouracil, the lone pair of the exocyclic nitrogen atom is in direct conjugation with the electron-withdrawing pyrimidine ring. This delocalization increases the electron density at the C5 position, making it highly susceptible to electrophilic attack, such as bromination.[10] In the 6-(aminomethyl) analog, the insulating methylene group breaks this direct conjugation, altering the electronic profile of the ring.

-

Basicity: The amino group in 6-(aminomethyl)-5-bromouracil is a primary alkylamine, which is more basic than the amino group in 6-amino-5-bromouracil, which behaves more like an enamine or aniline due to resonance. This difference in pKa can profoundly affect salt formation, solubility, and hydrogen bonding interactions with protein residues.

-

Conformational Flexibility: The C-N bond in 6-aminouracil has a higher degree of double-bond character, restricting rotation. The methylene spacer in the 6-(aminomethyl) derivative introduces a flexible single bond, allowing the terminal amino group to rotate and adopt various conformations. This flexibility can be crucial for achieving an optimal geometric fit within a constrained enzyme active site.

-

Steric Hindrance: The aminomethyl group presents a slightly larger steric profile, which can influence binding affinity and selectivity for a given biological target.

Comparative Biological Activity & Mechanistic Insights

The primary therapeutic target for this class of compounds is Thymidine Phosphorylase (TP), an enzyme that plays a crucial role in pyrimidine metabolism and is overexpressed in many solid tumors, where it promotes angiogenesis.[6][8]

Enzyme Inhibition: A Structure-Activity Relationship (SAR) Analysis

Research into related 5-halogenated uracils provides a clear framework for understanding the SAR.

-

6-Amino-5-bromouracil is a known inhibitor of human thymidine phosphorylase, with a reported IC50 value of 7.6 µM.[6] Its inhibitory action stems from its ability to mimic the natural substrate, fitting into the enzyme's active site.

-

6-(Aminomethyl) Analogs: While direct comparative data for the 5-bromo derivatives is sparse, extensive studies on the 5-chloro analogs are highly informative. The introduction of an N-substituted aminomethyl side chain at the C6 position of 5-chlorouracil was found to significantly enhance inhibitory activity and improve water solubility when compared to the parent 6-amino-5-chlorouracil.[7]

The causality behind this enhanced activity is twofold:

-

Improved Physicochemical Properties: The more basic aminomethyl group allows for the formation of highly soluble salts, improving bioavailability—a critical factor for drug development.[7]

-

Optimal Active Site Engagement: The conformational flexibility afforded by the methylene spacer allows the terminal amino group to form more favorable hydrogen bonds or ionic interactions with key residues in the enzyme's active site, leading to tighter binding and more potent inhibition.

Data Summary

The following table summarizes the key comparative data, with values for the 6-(aminomethyl) derivative inferred from closely related analogs.[6][7]

| Property | 6-Amino-5-bromouracil | 6-(Aminomethyl)-5-bromouracil | Rationale for Difference |

| Structure | Amino group directly on the ring | Methylene spacer between ring and amino group | Core structural definition |

| Flexibility | Rigid | Flexible | Presence of rotatable C-C and C-N single bonds |

| Aqueous Solubility | Lower | Higher (as a salt) | Alkylamine group is more basic and readily forms salts |

| TP Inhibition (IC₅₀) | 7.6 µM[6] | Expected to be < 7.6 µM | Enhanced binding from flexibility and improved solubility |

Experimental Protocols & Characterization

Trustworthy synthesis relies on a self-validating system where analytical characterization confirms the outcome of each synthetic step.

Protocol: Synthesis of 6-Amino-5-bromouracil

This protocol is adapted from general procedures for the bromination of activated pyrimidine rings.[10][11]

Materials:

-

6-Aminouracil

-

Glacial Acetic Acid

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Sodium Acetate

-

Ethanol

-

Deionized Water

Procedure:

-

Dissolution: Suspend 6-aminouracil (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Add sodium acetate (1.2 equivalents).

-

Bromination: Cool the mixture in an ice bath (0-5 °C). Slowly add a solution of bromine (1.1 equivalents) in acetic acid dropwise over 30 minutes. Causality: The C5 position is activated by the C6-amino group, making it highly susceptible to electrophilic bromination. Sodium acetate acts as a base to neutralize the HBr byproduct.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Workup: Quench the reaction by pouring it into a beaker of ice water. The product should precipitate.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water and then cold ethanol to remove impurities.

-

Purification: Dry the crude product under vacuum. Recrystallization from a water/ethanol mixture can be performed if higher purity is required.

Protocol Outline: Synthesis of 6-(Aminomethyl)-5-bromouracil

The synthesis of the aminomethyl analog is more complex, often involving a multi-step process starting from a precursor like 6-chlorouracil, followed by bromination and subsequent nucleophilic substitution with an appropriate amine source. A plausible route involves the bromination of a protected 6-(hydroxymethyl)uracil, conversion to a 6-(bromomethyl) intermediate, and finally displacement with ammonia or a protected amine.

Analytical Characterization: Differentiating the Products

Unambiguous identification is crucial. The following techniques can effectively distinguish between the two title compounds.

-

¹H NMR Spectroscopy:

-

6-Amino-5-bromouracil: Will show characteristic signals for the N-H protons of the uracil ring and the C6-NH₂ group. Crucially, there will be no signal corresponding to methylene protons.

-

6-(Aminomethyl)-5-bromouracil: The key differentiating feature will be a singlet or AB quartet in the 3.5-4.5 ppm range, integrating to 2 protons, which corresponds to the -CH₂- methylene spacer. The chemical shift of the amino protons will also differ due to the change in chemical environment.

-

-

Mass Spectrometry (MS):

-

Both compounds will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

-

The molecular weight will differ by 14.03 Da (the mass of a CH₂ group). This mass difference provides definitive confirmation of the presence of the methylene spacer.

-

-

X-Ray Crystallography: For absolute confirmation of structure and stereochemistry, single-crystal X-ray diffraction is the gold standard.[12][13] It provides a three-dimensional map of electron density, allowing for precise determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding patterns in the crystal lattice.[14][15][16]

Conclusion

The distinction between 6-amino-5-bromouracil and 6-(aminomethyl)-5-bromouracil is a classic example of how minor structural modifications can lead to significant changes in chemical properties and biological function. The introduction of a methylene spacer enhances conformational flexibility, increases the basicity of the amino group, and improves aqueous solubility. In the context of thymidine phosphorylase inhibition, these changes translate into more potent biological activity, providing a clear and actionable insight for medicinal chemists. This guide underscores the importance of understanding fundamental structure-activity relationships in the design of next-generation enzyme inhibitors.

References

-

Sarg, M. and El-Shaer, S. (2014) Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Open Journal of Medicinal Chemistry, 4, 39-60. [Link]

-

Hirota, K., Sawada, M., Sajiki, H., & Sako, M. (1997). Synthesis of 6-aminouracils and pyrrolo[2,3-d]pyrimidine-2,4-diones and their inhibitory effect on thymidine phosphorylase. Nucleic Acids Symposium Series, (37), 59–60. [Link]

-

ResearchGate. (n.d.). Synthesis of substituted bis(6‐aminouracil‐5‐yl)methane. ResearchGate. [Link]

-

Fujimoto, K., et al. (2004). Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 1: discovery of novel orally active inhibitors of human thymidine phosphorylase. Journal of Medicinal Chemistry, 47(14), 3673-3682. [Link]

-

Al-Sanea, M. M., et al. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. Molecules, 28(14), 5321. [Link]

-

Wright, G. E., et al. (2003). Synthesis of Substituted 6-Anilinouracils and Their Inhibition of DNA Polymerase IIIC and Gram-Positive Bacterial Growth. Journal of Medicinal Chemistry, 46(11), 2216-2226. [Link]

-

Mikhailopulo, I. A., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2893. [Link]

-

ResearchGate. (n.d.). Structure 6‐amino‐5‐bromouracil (6A5BU). ResearchGate. [Link]

-

Fukushima, M., et al. (2004). Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 2: optimization of inhibitors of human thymidine phosphorylase and their selectivity with uridine phosphorylase. Journal of Medicinal Chemistry, 47(14), 3683-3690. [Link]

-

Zaki, R. M., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20. [Link]

-

Hage-Hülsmann, J., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Frontiers in Chemistry, 7, 83. [Link]

-

Domonkos, I., et al. (2021). A New Class of Uracil–DNA Glycosylase Inhibitors Active against Human and Vaccinia Virus Enzyme. International Journal of Molecular Sciences, 22(21), 11894. [Link]

-

Sarg, M. and El-Shaer, S. (2014). Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition. Scientific Research Publishing. [Link]

-

SIELC Technologies. (2018). 6-Amino-5-bromouracil. SIELC. [Link]

-

ResearchGate. (n.d.). Spectroscopic Analysis of the products obtained from Bromination Reactions. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. ResearchGate. [Link]

-

Wikipedia. (n.d.). 5-Bromouracil. Wikipedia. [Link]

-

Hage-Hülsmann, J., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. PubMed Central. [Link]

-

Zaki, R. M., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. [Link]

-

Fatahala, S. S., et al. (2021). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry, 14(12), 103449. [Link]

-

Helliwell, J. R. (2001). X Ray crystallography. Journal of Clinical Pathology: Molecular Pathology, 54(3), 161–170. [Link]

-

Dauter, Z. (2001). Macromolecular Structure Determination by X-ray Crystallography. eLS. [Link]

-

University of Windsor. (n.d.). CHEM 305 - X-ray crystallography. University of Windsor. [Link]

-

Wlodawer, A. (2017). Protein X-ray Crystallography: Basic principles. Acta Biochimica Polonica, 64(1), 1-10. [Link]

-

Helliwell, J. R. (2001). Review: X Ray crystallography. Molecular Pathology, 54(3), 161-170. [Link]

-

CONICET. (n.d.). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET Digital. [Link]

-

Journal of Pharmacy & Pharmacognosy Research. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. JPPRes. [Link]

-

Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing Heterocycles. Organic & Medicinal Chemistry International Journal, 11(2). [Link]

-

UCL Discovery. (n.d.). The Crystal Structure of 5-Aminouracil and the Ambiguity of Alternative Polymorphs. UCL Discovery. [Link]

-

Zaki, R. M., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. ResearchGate. [Link]

-

Brown, T., et al. (1986). Structural characterisation of the bromouracil.guanine base pair mismatch in a Z-DNA fragment. Nucleic Acids Research, 14(4), 1811-1819. [Link]

-

Kuki, A., et al. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. Journal of the American Society for Mass Spectrometry. [Link]

-

LCGC. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. LCGC. [Link]

-

Refubium - Freie Universität Berlin. (n.d.). CHAPTER 5: BROMOURACIL, ADENINE AND GUANINE. Refubium. [Link]

Sources

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 6-aminouracils and pyrrolo[2,3-d]pyrimidine-2,4-diones and their inhibitory effect on thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 1: discovery of novel orally active inhibitors of human thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and evaluation of 6-methylene-bridged uracil derivatives. Part 2: optimization of inhibitors of human thymidine phosphorylase and their selectivity with uridine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. juniperpublishers.com [juniperpublishers.com]

- 11. researchgate.net [researchgate.net]

- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. greeley.org [greeley.org]

- 14. people.bu.edu [people.bu.edu]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. researchgate.net [researchgate.net]

Technical Guide: Solubility & Handling of 6-(Aminomethyl)-5-bromopyrimidine-2,4-dione in DMSO

This guide details the solubility profile, preparation protocols, and physicochemical characteristics of 6-(Aminomethyl)-5-bromopyrimidine-2,4-dione (also referred to as 6-(Aminomethyl)-5-bromouracil ) in Dimethyl Sulfoxide (DMSO).

Executive Summary

6-(Aminomethyl)-5-bromopyrimidine-2,4-dione is a bifunctional pyrimidine scaffold utilized primarily as a building block in the synthesis of Peptide Nucleic Acids (PNAs), modified nucleosides, and heterocyclic libraries. Its structure features a polar uracil core, a reactive primary amine (via a methylene linker), and a 5-bromo substituent capable of metal-catalyzed cross-coupling.

Solubility Verdict: Highly Soluble in DMSO. Due to its high polarity and potential for intermolecular hydrogen bonding, the compound exhibits poor solubility in non-polar organic solvents and limited solubility in water (unless protonated). DMSO is the optimal solvent for preparing high-concentration stock solutions (10–100 mM) for biological assays or synthetic applications.

Physicochemical Profile & Solvation Mechanism

Understanding the molecular interactions is critical for troubleshooting solubility issues.

| Property | Value / Description | Impact on DMSO Solubility |

| Core Structure | Pyrimidine-2,4-dione (Uracil) | High H-bond donor (N1-H, N3-H) and acceptor (C2=O, C4=O) capacity. |

| Substituents | 5-Bromo, 6-Aminomethyl | The 6-aminomethyl group adds basicity and H-bonding capability. |

| Salt Form | Often HCl or HBr | Critical: Salt forms dissolve rapidly in DMSO due to ionic dissociation. Free bases may require sonication. |

| LogP (Predicted) | ~ -0.8 to -1.2 | Hydrophilic; favors polar aprotic solvents like DMSO over chloroform/hexanes. |

| pKa | ~9.5 (Uracil N3-H), ~9.0 (Amine) | Zwitterionic character in neutral water reduces solubility; DMSO disrupts these ionic lattices. |

Mechanism of Dissolution

In the solid state, uracil derivatives form extensive hydrogen-bond networks (lattice energy is high). DMSO acts as a powerful H-bond acceptor , effectively competing with the intermolecular N-H···O bonds of the crystal lattice.

-

Dipole-Dipole Interaction: The sulfoxide oxygen of DMSO interacts with the acidic protons on the uracil ring (N1-H, N3-H).

-

Solvation of the Amine: The primary amine (-CH₂NH₂) is solvated via dipole interactions, preventing re-aggregation.

Experimental Protocol: Stock Solution Preparation

Objective: Prepare a stable 100 mM stock solution in anhydrous DMSO.

Reagents & Equipment[1][2]

-

Compound: 6-(Aminomethyl)-5-bromopyrimidine-2,4-dione (Store at -20°C, desiccated).

-

Solvent: DMSO, Anhydrous (≥99.9%, treated with molecular sieves).

-

Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

-

Equipment: Vortex mixer, Ultrasonic bath (controlled temp).

Step-by-Step Workflow

-

Equilibration: Allow the compound vial to warm to room temperature before opening to prevent water condensation (hygroscopic salts are common).

-

Weighing: Weigh 22.0 mg (assuming MW ≈ 220.02 g/mol for free base; adjust for salt forms) into the amber vial.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Technique: Add solvent down the side of the vial to wash down adherent powder.

-

-

Dispersion: Vortex vigorously for 30 seconds.

-

Observation: The solution should turn cloudy initially.

-

-

Sonication: Sonicate at 25–30°C for 5–10 minutes.

-

Checkpoint: Inspect against a light source.[1] The solution must be optically clear. If particles persist, heat gently to 40°C.

-

-

Sterilization (Optional): If used for cell culture, filter through a 0.22 µm PTFE or Nylon syringe filter. Do not use cellulose acetate.

Figure 1: Decision tree for the preparation of homogenous stock solutions.

Stability & Storage Considerations

The 5-bromo and aminomethyl functionalities introduce specific stability risks in solution.

-

Photostability: The C-Br bond is susceptible to homolytic cleavage under UV light, leading to radical formation and debromination. Always use amber vials.

-

Oxidation: The primary amine is prone to air oxidation over extended periods. Keep headspace minimal or purge with Nitrogen/Argon.

-

Cyclization Risk: Under strongly basic conditions or high heat (>80°C), the pendant amine may attack the C5-position (displacing Bromine) or the carbonyls, leading to fused bicyclic byproducts (e.g., pyrrolo[2,3-d]pyrimidines). Avoid adding strong bases (NaOH, TEA) to the DMSO stock.

| Storage Condition | Shelf Life (Estimated) |

| Solid (Desiccated, -20°C) | > 2 Years |

| DMSO Stock (-20°C) | 3–6 Months |

| DMSO Stock (RT) | < 1 Week |

Troubleshooting Guide

Problem: Precipitation occurs upon dilution into aqueous buffer.

-

Cause: The compound is hydrophobic enough that the "water crash" effect occurs when DMSO concentration drops below 1%.

-

Solution:

-

Keep DMSO concentration at 0.5–1% if tolerated by the assay.

-

Use a carrier protein (BSA) in the buffer to sequester the compound.

-

Ensure the buffer pH is slightly acidic (pH 5–6) to protonate the amine (forming the soluble cation), provided this does not interfere with the assay.

-

Problem: Solution turns yellow/brown over time.

-

Cause: Oxidation of the amine or liberation of bromine (photodegradation).

-

Solution: Discard the stock. Prepare fresh. Ensure light protection.

Chemical Context: Reactivity Map

The solubility and utility of this compound are defined by its reactive centers.

Figure 2: Structure-Property relationship highlighting the roles of functional groups in solubility and reactivity.

References

-

Synthesis of 6-Aminouracil Derivatives

- Mosott, M. et al. "Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds." Open Journal of Medicinal Chemistry, 2013.

-

Solubility of Modified Uracils

-

Gaylord Chemical Company.[2] "Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin."

-

-

5-Bromouracil Properties

- PNA Monomer Synthesis (Contextual): Nielsen, P. E. "Peptide Nucleic Acids: Protocols and Applications." Horizon Bioscience, 2004. (General reference for aminomethyl-uracil handling in PNA synthesis).

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of Bicyclic Pyrimidines from 6-(Aminomethyl)-5-bromouracil

Executive Summary

This technical guide details the synthetic utility of 6-(aminomethyl)-5-bromouracil (1) as a "linchpin" scaffold for constructing fused bicyclic pyrimidine systems. While often overlooked in favor of 4,5-diaminopyrimidines, this specific regioisomer offers a privileged pathway to pyrrolo[2,3-d]pyrimidines (7-deazapurines) via intramolecular cyclization.

This document provides validated protocols for converting (1) into 5,6-dihydropyrrolo[2,3-d]pyrimidines and fully aromatic analogues. These scaffolds are critical pharmacophores in kinase inhibitors (e.g., JAK inhibitors) and antifolates.

Mechanistic Insight & Retrosynthetic Logic

The "Proximity Effect" Advantage

The structural uniqueness of 6-(aminomethyl)-5-bromouracil lies in the spatial arrangement of its functional groups. The C5-Bromine (electrophile) and the C6-Aminomethyl (nucleophile) are positioned to favor a 5-exo-trig cyclization.

Unlike intermolecular reactions that suffer from entropic penalties, this intramolecular closure is kinetically driven.

-

Pathway A (Thermal/Base): Nucleophilic Aromatic Substitution (

). The amine attacks the C5 position, displacing the bromide. This requires the pyrimidine ring to be sufficiently electron-deficient. -

Pathway B (Metal-Catalyzed): Palladium-catalyzed intramolecular amination (Buchwald-Hartwig type). This is preferred when the amine is hindered or the ring is electron-rich (e.g., presence of electron-donating groups on N1/N3).

Reaction Pathway Visualization

Figure 1: Mechanistic pathway for the intramolecular cyclization of 6-(aminomethyl)-5-bromouracil.

Experimental Protocols

Pre-requisite: Handling the Starting Material

Note: 6-(Aminomethyl)-5-bromouracil is frequently isolated as the hydrobromide salt to prevent premature polymerization or cyclization.

-

Storage: Store at -20°C under argon.

-

Activation: The free base must be generated in situ for the reaction to proceed.

Protocol A: Thermal Cyclization (Green Chemistry Approach)

This method utilizes water as the solvent, exploiting the hydrophobicity of the cyclized product for easy isolation.

Reagents:

-

Starting Material (SM): 6-(aminomethyl)-5-bromouracil HBr salt (1.0 eq)

-

Base: Sodium Bicarbonate (

) (2.2 eq) -

Solvent: Deionized Water (

)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend 1.0 mmol of the SM in 10 mL of water.

-

Neutralization: Add 2.2 mmol of

slowly. The solution will bubble (-

Checkpoint: Ensure pH is

8.5. If too acidic, the amine is protonated (unreactive). If too basic (

-

-

Reflux: Heat the reaction mixture to reflux (100°C) for 4–6 hours .

-

Monitoring: Monitor by TLC (Eluent: DCM/MeOH 9:1). The starting material (polar) will disappear, and a less polar spot (product) will appear.

-

-

Precipitation: Cool the reaction slowly to 4°C. The 5,6-dihydropyrrolo[2,3-d]pyrimidine usually precipitates as a white/off-white solid.

-

Isolation: Filter the solid under vacuum. Wash with ice-cold water (2 x 5 mL) to remove inorganic salts (

). -

Drying: Dry in a vacuum oven at 50°C overnight.

Yield Expectation: 75–85%

Protocol B: Palladium-Catalyzed Cyclization (For Difficult Substrates)

If the nitrogen is substituted (e.g., 6-(N-benzylaminomethyl)-5-bromo), thermal cyclization may be sluggish.

Reagents:

-

Catalyst:

(2 mol%) -

Ligand: Xantphos (4 mol%)

-

Base:

(2.0 eq) -

Solvent: 1,4-Dioxane (anhydrous)

Workflow:

-

Charge a Schlenk tube with SM (1.0 eq),

, Xantphos, and -

Evacuate and backfill with Argon (3 cycles).

-

Add degassed 1,4-Dioxane (0.1 M concentration).

-

Heat at 100°C for 12 hours.

-

Filter through a Celite pad; concentrate filtrate; purify via flash chromatography.

Data Analysis & Characterization

NMR Diagnostics

The cyclization results in distinct shifts in the proton NMR spectrum.

| Feature | Starting Material (Open) | Product (Bicyclic Dihydro) | Product (Aromatic) |

| C6-Methylene | Absent (becomes aromatic C-H) | ||

| Amine Proton | Broad singlet (exchangeable) | Broad singlet ( | Broad singlet ( |

| C5-H | Absent (Br attached) | Absent (quaternary C) |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction | Amine protonated | Check pH; ensure at least 2 eq of base are used to neutralize HBr salt + release free amine. |

| Black Precipitate | Decomposition | Reaction temperature too high or prolonged heating. Reduce time or switch to Protocol B (Pd-cat). |

| Multiple Spots on TLC | Polymerization | Concentration too high. Perform reaction at high dilution (0.05 M) to favor intramolecular over intermolecular reaction. |

Workflow Visualization

Figure 2: Operational workflow for the aqueous thermal cyclization protocol.

References

-

Synthesis of Pyrrolo[2,3-d]pyrimidines via Intramolecular Cyclization

- Taylor, E. C., & Knopf, R. J. (1960). The Synthesis of Pyrrolo[2,3-d]pyrimidines (7-Deazapurines). Journal of the American Chemical Society.

- Context: Foundational text establishing the cycliz

-

Green Chemistry Approaches to Fused Pyrimidines

-

Nagamatsu, T. (2001). Syntheses, transformation, and biological activities of 7-azapteridine antibiotics: toxoflavin, fervenulin, reumycin and their analogs. Recent Research Developments in Organic Chemistry.[1]

- Context: Discusses aqueous/thermal cyclization methods for rel

-

-

Palladium-Catalyzed Synthesis of N-Heterocycles

- Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines.

- Context: Basis for Protocol B (Pd-catalyzed intramolecular amin

-

Biological Relevance of 5,6-Dihydropyrrolo[2,3-d]pyrimidines

-

Gangjee, A., et al. (2010). Synthesis and biological activity of N4-phenylsubstituted-6-(2,4-dichloro phenyl)methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors. Bioorganic & Medicinal Chemistry.[1][2][3]

- Context: Illustrates the pharmaceutical utility of the scaffold synthesized in this guide.

-

Sources

Application Notes and Protocols for Nucleophilic Substitution Reactions of 6-(aminomethyl)-5-bromouracil

Introduction

Uracil and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with potent anticancer, antiviral, and antimicrobial properties.[1][2][3] Their ability to mimic natural pyrimidine nucleobases allows them to interfere with critical biological pathways, such as DNA biosynthesis, making them invaluable in drug design.[3] Among the vast library of uracil analogs, 6-(aminomethyl)-5-bromouracil stands out as a particularly versatile synthetic intermediate. This bifunctional molecule possesses two key reactive sites: a primary amino group at the C6-methyl position and a bromine atom at the C5 position.

The focus of this guide is the nucleophilic substitution reaction at the C5 position. The presence of the bromine atom, a good leaving group, on an electron-deficient pyrimidine ring makes this position highly susceptible to displacement by a wide range of nucleophiles. This reactivity allows for the straightforward introduction of diverse functional groups, creating libraries of novel 5,6-disubstituted uracil derivatives.[4] Such derivatives are of significant interest to researchers and drug development professionals for their potential as inhibitors of key enzymes like thymidine phosphorylase or as building blocks for more complex heterocyclic systems.[4][5]

This document provides a comprehensive overview of the chemical principles, mechanistic insights, and detailed experimental protocols for conducting nucleophilic substitution reactions on 6-(aminomethyl)-5-bromouracil.

Section 1: Chemical Principles and Mechanistic Insights

Reactivity of the 5,6-Disubstituted Uracil Core

The reactivity of the 6-(aminomethyl)-5-bromouracil scaffold is governed by the electronic properties of the uracil ring. The two electron-withdrawing carbonyl groups at the C2 and C4 positions significantly reduce the electron density of the pyrimidine ring, rendering it electrophilic. This electron deficiency is crucial for facilitating the attack of a nucleophile, a key step in Nucleophilic Aromatic Substitution (SNAr).

The substituents at C5 and C6 also play a role. The bromine atom at C5 is an effective leaving group. The aminomethyl group at C6, while primarily an aliphatic amine, influences the overall electronic environment of the ring. Understanding these intrinsic properties is fundamental to designing successful substitution reactions.

The Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The displacement of the bromide at the C5 position proceeds via a well-established addition-elimination mechanism .[6][7] This is a two-step process distinct from Sₙ1 or Sₙ2 reactions.

-

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the bromine (C5). This step is typically the rate-determining step of the reaction. The attack forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[6]

-

Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored in the second, faster step, where the leaving group (Br⁻) is expelled.

The stability of the Meisenheimer complex is critical for the reaction to proceed. The negative charge of this intermediate is effectively delocalized onto the electronegative oxygen atoms of the adjacent carbonyl groups, providing the necessary stabilization.[7][8]

Caption: The Addition-Elimination (SNAr) pathway for C5 substitution.

Section 2: Protocols for Nucleophilic Substitution

General Considerations for Reaction Setup

-

Safety: 5-Bromouracil and its derivatives are potential mutagens and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a chemical fume hood.[9]

-

Reagents & Solvents: Use anhydrous solvents when employing moisture-sensitive reagents (e.g., NaH). Ensure the purity of the starting material and nucleophile, as impurities can lead to side reactions and complicate purification.

-

Reaction Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) to determine the point of completion and to check for the formation of byproducts.

Protocol 1: Substitution with Amine Nucleophiles (N-Substitution)

This protocol describes the synthesis of 5-amino-substituted uracil derivatives, which are valuable precursors for various heterocyclic compounds.[5][10] The reaction of 5-bromouracil with amines is a well-documented transformation.[10]

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-(aminomethyl)-5-bromouracil (1.0 eq.) in a suitable high-boiling solvent such as ethylene glycol or N,N-dimethylformamide (DMF).[10]

-

Reagent Addition: Add the desired primary or secondary amine (2.0-3.0 eq.). The excess amine can also serve as the base to neutralize the hydrogen bromide (HBr) formed during the reaction. Alternatively, a non-nucleophilic base like triethylamine (1.5 eq.) or quinoline (1.5 eq.) can be added.[10]

-

Reaction Conditions: Heat the mixture to reflux (typically 100-150 °C, depending on the solvent) and stir for 1-4 hours. Monitor the reaction's progress using TLC (e.g., Dichloromethane:Methanol 9:1).

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. If using ethylene glycol, add cold water to the solidified mass to precipitate the product.[10] If using DMF, the solvent can be removed under reduced pressure.

-

Purification: Filter the crude product and wash it sequentially with water and a non-polar solvent like ethyl acetate to remove residual solvent and unreacted amine.[10] If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous DMF or ethanol) or by column chromatography on silica gel.

Table 1: Illustrative Conditions for N-Substitution

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |

| Aniline | Ethylene Glycol | Quinoline | 120 | 1-2 | 70-85[10] |

| Morpholine | DMF | K₂CO₃ | 100 | 3 | 80-95 |

| Benzylamine | Ethanol | Triethylamine | Reflux | 2-4 | 75-90 |

| Cyclohexylamine | Ethylene Glycol | (excess amine) | 120 | 2 | 75-85[10] |

Protocol 2: Substitution with Thiol Nucleophiles (S-Substitution)

The introduction of a sulfur linkage at the C5 position yields thioether derivatives, which are of significant interest in medicinal chemistry.[11][12] This reaction requires the in-situ generation of a nucleophilic thiolate anion.

Step-by-Step Methodology:

-

Thiolate Generation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired thiol (1.1 eq.) in anhydrous DMF or THF. Cool the solution to 0 °C in an ice bath.

-

Base Addition: Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.

-

Substrate Addition: Add a solution of 6-(aminomethyl)-5-bromouracil (1.0 eq.) in the same anhydrous solvent dropwise to the thiolate solution at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC. Gentle heating (40-60 °C) may be required for less reactive thiols.

-

Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Section 3: Experimental Workflow and Characterization

Overall Experimental Workflow

A typical experimental workflow involves careful planning, execution, and analysis to ensure the successful synthesis and characterization of the target compounds.

Caption: A standard workflow for synthesis and analysis.

Product Characterization

Unambiguous characterization of the final products is essential to confirm their identity and purity. A combination of spectroscopic methods should be employed:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the most powerful tools for structural elucidation. The disappearance of the proton signal corresponding to the C5-H in the starting material (if present) and the appearance of new signals corresponding to the introduced nucleophile are key indicators.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the synthesized compound, confirming its elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is useful for identifying the presence of key functional groups, such as N-H, C=O, and C-N bonds, and confirming that the core uracil structure remains intact.

Section 4: Applications in Drug Development

The 5-substituted-6-(aminomethyl)uracil derivatives synthesized through these protocols are highly valuable in drug discovery. Their structural similarity to natural pyrimidines makes them excellent candidates for enzyme inhibitors. For instance, novel 5,6-disubstituted uracils have been identified as potent inhibitors of thymidine phosphorylase (TP), an enzyme implicated in cancer progression.[4]

Furthermore, these compounds serve as advanced intermediates for the synthesis of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines or purine analogs, which are privileged structures in medicinal chemistry. The primary amine of the aminomethyl group can be used as a handle for further derivatization or for cyclization reactions to build more complex and rigid molecular architectures, enabling the exploration of new chemical space in the quest for novel therapeutic agents.[13][14]

References

- Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. (2020). European Journal of Medicinal Chemistry.

- Uracil as the basis for medication creation - Research Trends. (n.d.).

-

Design and synthesis of novel 5,6-disubstituted uracil derivatives as potent inhibitors of thymidine phosphorylase. (2006). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). Molecules. Available at: [Link]

- Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. (2021). Arabian Journal of Chemistry.

-

The reaction of 5-bromouracil derivatives with sulfur nucleophiles, and a novel synthetic route to 5-sulfur-substituted uracils and nucleotides. (1970). The Journal of Organic Chemistry. Available at: [Link]

-

5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Advances. Available at: [Link]

-

Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). Frontiers in Chemistry. Available at: [Link]

-

Reaction of 5-bromouracil derivatives with sulfur nucleophiles, and a novel synthetic route to 5-sulfur-substituted uracils and nucleotides. (n.d.). The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. (2011). Molecules. Available at: [Link]

-

Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. (2019). PubMed Central. Available at: [Link]

-

5-bromouracil Definition - Microbiology Key Term. (2025). Fiveable. Available at: [Link]

-

Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. Available at: [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]

-

Nucleophilic Aromatic Substitution Guide. (n.d.). Scribd. Available at: [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. researchtrends.net [researchtrends.net]

- 3. mdpi.com [mdpi.com]

- 4. Design and synthesis of novel 5,6-disubstituted uracil derivatives as potent inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scribd.com [scribd.com]

- 9. fiveable.me [fiveable.me]

- 10. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The reaction of 5-bromouracil derivatives with sulfur nucleophiles, and a novel synthetic route to 5-sulfur-substituted uracils and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 14. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity Synthesis of 6-(Aminomethyl)uracil Schiff Bases

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the robust preparation of 6-(aminomethyl)uracil (6-AMU) Schiff bases, addressing the specific challenges of uracil solubility and amine reactivity.

Abstract & Strategic Value

The uracil moiety is a privileged structure in pharmacology, forming the core of potent antivirals and antimetabolites. Schiff bases (azomethines) derived from 6-(aminomethyl)uracil combine the hydrogen-bonding capacity of the nucleobase with the versatile electronic tunability of the imine linker.

However, 6-(aminomethyl)uracil is distinct from the more common 6-aminouracil. The methylene bridge (

-

Synthesis of the 6-AMU precursor via the Delépine reaction (to prevent over-alkylation).

-

Condensation to the Schiff Base using a solubility-optimized reflux method.

Chemical Background & Mechanism[1][2][3][4][5][6]

The Synthetic Challenge

Direct amination of 6-chloromethyluracil with ammonia often yields secondary and tertiary amines due to the high reactivity of the alkyl halide. To ensure high purity of the primary amine (6-AMU), we utilize the Delépine Reaction , using hexamethylenetetramine (HMTA) as a masked ammonia source.

Reaction Logic[1][3]

-

Quaternization: HMTA displaces the chloride in 6-chloromethyluracil.

-

Acid Hydrolysis: The quaternary salt is cleaved to release the primary amine hydrochloride.

-

Condensation: The amine attacks the electrophilic carbonyl of the aldehyde. Water is eliminated (dehydration) to form the C=N bond.

Mechanistic Pathway (DOT Visualization)

Figure 1: Stepwise synthetic workflow from the chloromethyl precursor to the final Schiff base.

Phase 1: Synthesis of 6-(Aminomethyl)uracil (Precursor)

Note: If you have commercially available 6-aminomethyluracil hydrochloride, proceed to Phase 2.

Reagents

-

Substrate: 6-Chloromethyluracil (prepared from ethyl 4-chloroacetoacetate and urea [1]).[1]

-

Reagent: Hexamethylenetetramine (HMTA).

-

Solvents: Chloroform (CHCl

), Ethanol (EtOH), Conc. HCl.

Protocol

-

Quaternization:

-

Hydrolysis:

-

Suspend the salt in 20 mL of Ethanol.

-

Add 2 mL of Conc. HCl.

-

Reflux for 2 hours.[4] The salt will dissolve, and ammonium chloride may precipitate (remove by hot filtration if necessary).

-

Cool the filtrate to crystallize 6-(aminomethyl)uracil hydrochloride .

-

Yield Expectation: 75–85%.

-

Phase 2: Schiff Base Condensation (Core Protocol)

This protocol uses an in situ neutralization method to handle the amine salt, ensuring the free amine is generated exactly when needed to react with the aldehyde.

Materials Table

| Component | Role | Specifications |

| 6-AMU.HCl | Amine Source | 1.0 Equivalent (e.g., 2 mmol) |

| Aromatic Aldehyde | Electrophile | 1.0–1.1 Equivalents |

| Sodium Acetate | Base (Buffer) | 1.0 Equivalent (anhydrous) |

| Ethanol/Water | Solvent System | 4:1 Ratio (v/v) |

| Glacial Acetic Acid | Catalyst | 2–3 Drops |

Step-by-Step Methodology

1. Preparation of the Reaction Matrix

-

In a 50 mL Round Bottom Flask (RBF), suspend 6-(aminomethyl)uracil hydrochloride (2 mmol) in 15 mL of absolute ethanol.

-

Add Sodium Acetate (2 mmol) dissolved in a minimum amount of warm water (approx. 3 mL).

-

Observation: The mixture should become clearer as the free amine is released. Stir for 10 minutes at room temperature.

2. Addition of Carbonyl Component

-

Add the Aromatic Aldehyde (2 mmol) to the flask.

-

Note: If the aldehyde is solid, dissolve it in 5 mL ethanol before addition.

-

Add 2–3 drops of Glacial Acetic Acid . This catalyzes the reaction by protonating the carbonyl oxygen, making it more susceptible to nucleophilic attack [2].

3. Reflux and Dehydration [5]

-

Equip the flask with a reflux condenser.[6]

-

Heat the mixture to reflux (approx. 78–80°C) for 4–6 hours .

-

Monitoring: Use TLC (Solvent: CHCl

:MeOH 9:1). Look for the disappearance of the aldehyde spot.

4. Isolation and Purification

-

Hot Filtration: If there is any unreacted uracil (insoluble), filter the solution while hot.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C overnight. The Schiff base typically precipitates as a colored solid (yellow/orange depending on the aldehyde).

-

Wash: Filter the solid and wash with cold ethanol followed by diethyl ether.

-

Recrystallization: If necessary, recrystallize from DMF/Ethanol mixtures.

Characterization & Validation

To ensure the integrity of the Schiff base, compare spectral data against the starting materials.

Key Spectral Indicators

| Technique | Signal of Interest | Expected Shift/Value | Interpretation |

| FT-IR | 1600–1640 cm | Appearance of sharp azomethine band confirms product. | |

| FT-IR | ~1700 cm | Disappearance of the aldehyde carbonyl peak. | |

| 1H NMR | Azomethine -CH=N- | Diagnostic proton for Schiff bases. | |

| 1H NMR | Methylene -CH | Links the uracil ring to the imine nitrogen. | |

| 1H NMR | NH | Disappearance | The broad amine signal of the precursor should vanish. |

Structural Validation Diagram

Figure 2: Analytical flowchart for validating the successful formation of the Schiff base.

Troubleshooting & Expert Tips

-

Issue: Low Solubility of Reactants.

-

Solution: Uracil derivatives are notoriously insoluble. If ethanol fails, switch to DMF (Dimethylformamide) as the solvent. Heat to 100°C instead of reflux. Pour the final reaction mixture into crushed ice to precipitate the product.

-

-

Issue: Hydrolysis of Product.

-

Solution: Schiff bases are reversible. Avoid excess water in the workup. Store the product in a desiccator.

-

-

Issue: No Precipitation.

-

Solution: The product might be soluble in ethanol.[6] Concentrate the solvent to 1/3 volume under reduced pressure and add diethyl ether to induce precipitation.

-

References

-

Synthesis of 6-chloromethyluracil

- Source: Organic Syntheses / Google P

- Context: 6-chloromethyluracil is a key intermediate, often synthesized from ethyl 4-chloroacetoacet

-

URL:

-

General Schiff Base Protocol & Catalysis

- Source: BenchChem Applic

- Context: Standard conditions for Schiff base formation involve refluxing in ethanol with glacial acetic acid c

-

URL:

-

Biological Relevance of Uracil Schiff Bases

- Source: Arabian Journal of Chemistry.

- Context: Discusses the anticancer potential and synthesis of uracil derivatives via condens

-

URL:

-

Uracil Amine Reactivity

- Source: Royal Society of Chemistry (RSC).

- Context: General procedures for synthesizing amino-uracils and their reactivity profiles.

-

URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 6-(Aminomethyl)uracil Bromination

Topic: High-Yield Synthesis of 5-Bromo-6-(aminomethyl)uracil Code: UR-BR-006 Last Updated: 2024-05-20 Status: Active

Executive Summary & Mechanistic Insight

The bromination of 6-(aminomethyl)uracil (6-AMU) to 5-bromo-6-(aminomethyl)uracil presents a unique chemoselective challenge compared to standard uracil derivatives.

The Core Problem: The substrate contains two competing nucleophilic sites:

-

C5 Position (Target): The electron-rich alkene of the uracil ring.

-

Exocyclic Amine (

): A primary amine that is highly susceptible to N-bromination or oxidation by elemental bromine, leading to black tar formation and low yields.

The Solution: The reaction must be conducted under conditions where the exocyclic amine is fully protonated (

Standardized Protocol (Method A: Hydrobromic Acid/Bromine)

This method is the "Gold Standard" for scalability and purity. It utilizes the in situ protection of the amine via protonation.

Reagents & Stoichiometry

| Reagent | Equiv. | Role |

| 6-(Aminomethyl)uracil (HCl salt) | 1.0 | Substrate |

| Acetic Acid (Glacial) | Solvent | Solubilizer / Proton source |

| Hydrobromic Acid (48% aq) | 0.5 vol | Catalyst / pH Stabilizer |

| Bromine ( | 1.1 - 1.2 | Electrophile Source |

| Acetone | Workup | Quenching / Washing |

Step-by-Step Workflow

-

Dissolution (Critical):

-

Suspend 6-(aminomethyl)uracil in Glacial Acetic Acid (10 mL per gram of substrate).

-

Add 48% HBr (2 mL per gram).

-

Observation: The mixture may not fully clarify immediately, but the amine will be protonated. Heat to 60°C if necessary to achieve a stirrable slurry.

-

-

Bromination:

-

Cool the mixture to 15–20°C (Room Temperature is acceptable, but cooling improves selectivity).

-

Add Bromine (

) dropwise over 30 minutes. -

Visual Check: The solution should turn orange/red. If the color fades instantly, the reaction is fast. If the color persists, conversion is nearing completion.

-

-

Reaction Monitoring:

-

Stir for 2–4 hours.

-

TLC Control: Use n-Butanol/Acetic Acid/Water (3:1:1). The product is more polar than the starting material due to the heavy bromine atom and salt formation.

-

-

Isolation (The "Isoelectric" Trick):

Troubleshooting Guide (Q&A)

Category: Reaction Failure & Impurities

Q: My reaction mixture turned into a black/brown tar. What happened?

-

Diagnosis: N-Bromination/Oxidation. You likely performed the reaction in a solvent that was not acidic enough (e.g., pure water or DMF without acid), or you added Bromine too fast to a localized basic pocket.

-

Fix: Ensure the reaction medium is strongly acidic (pH < 1) before adding Bromine. The amine must be in the ammonium form (

). Use the HBr/AcOH method described above.

Q: I see multiple spots on TLC. Is it over-bromination?

-

Diagnosis: Unlikely to be over-bromination at C6 (blocked) or N1/N3 (amides are poor nucleophiles). The extra spots are likely N-bromoamines (

). -

Fix: These intermediates are reversible. Add a small amount of sodium bisulfite or heat the reaction mixture in HBr for 30 mins. The N-Br bond will cleave, returning the amine and regenerating

(or reducing it), leaving the C5-Br bond intact.

Category: Yield & Isolation[2][3][4][5]

Q: The reaction conversion is 100%, but I get 0% yield after workup. Where is my product?

-

Diagnosis: Water Solubility. 5-bromo-6-(aminomethyl)uracil is a zwitterion. If you quenched with water and neutralized to pH 7, the product might be fully soluble in the aqueous mother liquor.

-

Fix: Do not dilute with large amounts of water. Filter the reaction mixture directly (acetic acid/HBr suspension). If you must use an aqueous workup, adjust the pH to the Isoelectric Point (pI

5.5 - 6.0) to maximize precipitation.

Q: The product is hygroscopic and sticky.

-

Diagnosis: You have isolated the Hydrobromide Salt with trapped acetic acid.

-

Fix: Reslurry the solid in refluxing ethanol or acetone for 30 minutes and filter while hot. This removes trapped acids and hardens the crystal form.

Mechanistic Visualization

The following diagram illustrates the critical protonation pathway required to prevent side reactions.

Figure 1: Reaction logic flow. The critical control point is the initial acidification to shunt the pathway away from N-oxidation (Black Tar) toward C5-substitution.

Isolation Decision Tree

Use this logic to determine the best workup based on your reaction scale and observation.

Figure 2: Isolation strategy emphasizing direct filtration to avoid yield loss in aqueous media.

References

-

C5-Bromination of Uracils: Wang, Z., et al. "A Practical Synthesis of 5-Bromouracil Derivatives." Journal of Chemical Research, 2012. (General methodology for uracil bromination in acetic acid).

-

Reactivity of 6-Aminouracils: Balle, T., et al. "Synthesis and properties of 6-aminouracil derivatives." Journal of Heterocyclic Chemistry, 2008. (Discusses the nucleophilicity of the amino group).

- Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Edition. Wiley, 2013.

-

Solubility Data & Physical Properties: Cayman Chemical Product Data: Uracil Derivatives. (General solubility profiles for uracil/aminouracil scaffolds).

Sources

Preventing side reactions during 5-bromination of aminomethyl uracils

To: User From: Technical Support Center – Advanced Synthesis Division Subject: Ticket #5-Br-AMU: Preventing Side Reactions in 5-Bromination of Aminomethyl Uracils

Technical Briefing

The 5-bromination of aminomethyl uracils (e.g., 6-aminomethyluracil) presents a classic chemoselectivity challenge.[1] You are attempting an Electrophilic Aromatic Substitution (EAS) at the C5 position while battling two potent competing pathways driven by the nucleophilic and "benzylic-like" nature of the aminomethyl group:

-

N-Oxidation/N-Bromination: The free amine is easily oxidized or brominated to form unstable N-bromoamines or imines.[1]

-

Radical Side Reactions: The methylene group (

) connecting the amine to the ring is susceptible to radical abstraction (Wohl-Ziegler reaction), leading to degradation.

This guide provides the protocols and troubleshooting logic to lock down the amine and force the reaction exclusively to the C5 position.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I see a complex mixture of products and my amine peak has disappeared from NMR. What happened?

A: You likely oxidized the amine.[1]

In neutral or basic conditions, reagents like N-Bromosuccinimide (NBS) can act as oxidants.[1][2] The aminomethyl group (

-

Fix: Protonate the amine. Run the reaction in glacial acetic acid or add a stoichiometric amount of acid (e.g., TFA or HBr). Converting the amine to an ammonium salt (

) removes its nucleophilicity and electron-donating capability, preventing oxidation.[1]

Q2: I am getting 5,5-dibromo products (over-bromination). How do I stop at mono-bromination? A: This occurs because the first bromine atom, while electron-withdrawing, does not sufficiently deactivate the ring against a second attack in the presence of excess reagent, especially if the reaction is allowed to equilibrate.

-

Fix:

-

Stoichiometry: Use exactly 1.0–1.05 equivalents of NBS.

-

Slow Addition: Add the brominating agent dropwise to keep its instantaneous concentration low.

-

Temperature: Cool the reaction to 0–5 °C . Higher temperatures favor the higher activation energy barrier of the second bromination.

-

Q3: Why is my yield low when using NBS in Acetonitrile (MeCN)? A: While MeCN is a common solvent for NBS, it does not protect the amine. Without an acid source, the free amine can participate in radical pathways or N-bromination.[1] Furthermore, if exposed to ambient light, NBS promotes radical bromination at the methylene group (Wohl-Ziegler) rather than the desired ionic substitution at C5.

-

Fix: Switch to Acetic Acid (AcOH) or add TFA to the MeCN. Perform the reaction in the dark (wrap flask in foil) to suppress radical generation.

Q4: The product degrades during workup. How do I isolate it? A: 5-bromo-aminomethyl uracils can be sensitive to strong bases which might trigger ring opening or dehydrobromination.[1]

-

Fix: Avoid high pH workups. If you used acetic acid, remove the solvent in vacuo (lyophilization is best) rather than neutralizing with strong NaOH. If neutralization is needed, use a mild buffer (saturated

) and keep the temperature cold.

Part 2: Experimental Protocols

Method A: The "Self-Protecting" Acidic Protocol (Recommended)

Best for: Direct synthesis without extra protection steps.[1] Uses protonation to mask the amine.

-

Setup: In a round-bottom flask wrapped in aluminum foil (to exclude light), dissolve 6-aminomethyluracil (1.0 eq) in Glacial Acetic Acid (0.5 M concentration) .

-

Reagent Preparation: Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimal amount of Acetonitrile or warm Acetic Acid.

-

Addition: Cool the uracil solution to 10 °C . Add the NBS solution dropwise over 30 minutes.[1]

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by HPLC or TLC (Note: TLC might streak due to the amine; use a basic eluent like

to visualize).[1] -

Workup:

Method B: The "Fortress" Protection Protocol

Best for: Precious substrates or when Method A yields inseparable mixtures.

-

Protection: React aminomethyl uracil with Trifluoroacetic anhydride (TFAA) in methanol/pyridine to form the N-TFA protected amine .

-

Why? The trifluoroacetamide group is electron-withdrawing and completely inert to NBS.[1]

-

-

Bromination: Treat the N-TFA protected intermediate with NBS (1.1 eq) in DMF or MeCN at RT.

-

Result: Clean conversion to the 5-bromo derivative with no side reactions at the nitrogen.

-

-

Deprotection: Treat with aqueous ammonia or

in methanol to remove the TFA group.[1]

Part 3: Data & Comparisons

Table 1: Reagent & Solvent Compatibility Matrix

| Reagent | Solvent | Mechanism | Risk Level | Recommendation |

| NBS | Acetic Acid | Ionic (EAS) | Low | High (Standard) .[1] Protonates amine, favors C5 substitution.[1] |

| NBS | MeCN | Radical/Ionic | High | Avoid without added acid.[1] Risk of benzylic oxidation.[1] |

| Water/Acid | Ionic | Medium | Effective but harsh.[1] Harder to control stoichiometry (over-bromination).[1] | |

| NBS | Radical | Critical | NEVER .[1] Promotes Wohl-Ziegler radical bromination of the methylene group.[1] |

Part 4: Visualized Pathways

Figure 1: Reaction Pathways & Control Logic This diagram illustrates the divergence between the desired Ionic C5-Bromination and the undesired Radical/Oxidative side reactions, highlighting the control points (Acid, Darkness).

Caption: Protonation (Green Path) effectively "switches off" the amine's reactivity, funneling the reaction toward the desired C5 substitution.

References

-

Tee, O. S., & Banerjee, S. (1979).[1] Mechanisms of bromination of uracil derivatives. 4. Formation of adducts in acidic aqueous solutions and their dehydration to 5-bromouracils.[1] Canadian Journal of Chemistry, 57(6), 626-634.[1] [1]

-

Wang, S. Y. (1959).[1] The Bromination of Uracil and Thymine Derivatives. Journal of the American Chemical Society, 81(14), 3786–3791. [1]

-

Adimurthy, S., & Patoliya, P. U. (2010).[1] N-Bromosuccinimide: A Facile Reagent for the Oxidation of Benzylic Alcohols and Amines.[1] Synthetic Communications. (Validates NBS oxidation risk).

-

Gilchrist, T. L. (1997).[1] Heterocyclic Chemistry. (Standard text on EAS and protection of amines in heterocyclic synthesis).

-

Naskar, S., et al. (2024).[1] A rapid and scalable method for visible light induced bromination of uracil derivatives.[1] RSC Advances, 14, 34925-34937.[1] (Discusses radical vs ionic pathways).

Sources

Solubility issues of 6-(aminomethyl)-5-bromopyrimidine-2,4-dione in water

This guide addresses the solubility and handling of 6-(aminomethyl)-5-bromopyrimidine-2,4-dione (also referred to as 5-bromo-6-(aminomethyl)uracil ).

This molecule presents a classic "isoelectric trap" scenario common to amphoteric heterocycles. Its solubility is governed by the interplay between the basic primary amine on the side chain and the acidic imide protons on the uracil ring, which are further acidified by the electron-withdrawing bromine atom.

Part 1: The Chemistry of Insolubility

Q: Why does my compound precipitate in water/PBS at neutral pH?

A: At neutral pH (pH 7.0–7.4), this molecule exists primarily as a zwitterion (net charge = 0), which is its least soluble form.

-

The Acidic Core (pKa ~7.8 - 8.2): The 5-bromo substitution exerts a strong electron-withdrawing inductive effect, significantly increasing the acidity of the N3-H proton compared to unsubstituted uracil (pKa ~9.5). At pH 7.4, a significant portion of the uracil ring is deprotonated (negative charge).

-

The Basic Side Chain (pKa ~9.0 - 9.5): The 6-aminomethyl group is a primary aliphatic amine. At pH 7.4, it is fully protonated (positive charge).

-

The Result: You form a salt-like internal structure (

and

Q: Is the 5-bromo group relevant to solubility? A: Yes. Beyond the electronic effect on pKa, the bromine atom is large and lipophilic (hydrophobic). It reduces the overall water solubility of the neutral species compared to the non-brominated analog.

Part 2: Solubilization Strategies

To dissolve this compound, you must force it into a charged state (cationic or anionic) to break the crystal lattice.

Strategy A: Acidic Solubilization (Recommended)

-

Target Species: Cationic (

/ -

Mechanism: Lowering the pH below the pKa of the uracil ring ensures the ring remains neutral, while the amine remains protonated.

-

Protocol:

-

Suspend the solid in water.

-

Add 1.0 equivalent of 0.1 M HCl (or acetic acid).

-

Vortex. The solution should clear as the net charge becomes +1.

-

Pros: Amine salts are generally stable.

-

Cons: High acidity (pH < 2) may cause debromination over long periods if exposed to light.

-

Strategy B: Basic Solubilization

-

Target Species: Anionic (

/ -

Mechanism: Raising the pH above the pKa of the amine (~9.5) deprotonates the amine to neutral, while the uracil ring is fully deprotonated.

-

Protocol:

-

Suspend the solid in water.

-

Add 0.1 M NaOH or Ammonium Hydroxide dropwise until pH > 10.5.

-

Pros: Rapid dissolution.

-

Cons: High Risk. 5-bromo-uracils are susceptible to nucleophilic attack or hydrolysis at high pH and elevated temperatures.

-

Strategy C: Cosolvents

-

DMSO: Soluble (typically >10 mM).

-

Ethanol: Sparingly soluble (heating required).

-

Note: If using DMSO for biological assays, keep the final DMSO concentration < 0.5% to avoid cytotoxicity, but be wary of "crash-out" (precipitation) when diluting the DMSO stock into aqueous buffer.

Part 3: Visualization of Solubility States

The following diagram illustrates the charge states relative to pH. You want to avoid the "Danger Zone."

Caption: Solubility is maximized at pH extremes where the molecule carries a net charge. The neutral pH range (7-9) promotes zwitterion formation and precipitation.

Part 4: Step-by-Step Troubleshooting Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

Use this protocol for preparing stable stocks for storage.

-

Weighing: Weigh 2.2 mg of 6-(aminomethyl)-5-bromopyrimidine-2,4-dione (MW ≈ 220.02 g/mol ).

-

Solvent Choice:

-

Option A (Biological Assays): Add 1 mL of sterile DMSO . Vortex until clear.

-

Option B (Aqueous): Add 900 µL of ddH2O. The powder will likely float or sink without dissolving. Add 100 µL of 0.1 M HCl . Vortex immediately.

-

-

Verification: Check for clarity. If particles persist, sonicate for 30 seconds.

-

Storage: Aliquot into light-protective (amber) tubes. Store at -20°C. Protect from light (Bromine-carbon bonds are photosensitive).

Protocol 2: Diluting into Buffer (Avoiding "Crash-Out")

Use this when adding the stock to cell culture media or reaction buffers.

-

Do not add the DMSO stock directly to a static volume of PBS (pH 7.4). The local high concentration + neutral pH will cause immediate precipitation.

-

Technique:

-

Place your buffer on a magnetic stirrer or vortexer.

-

Slowly add the stock solution dropwise to the moving buffer.

-

If the final concentration exceeds 100 µM, verify solubility visually.

-

Part 5: Stability & Nomenclature Check

Critical Nomenclature Check:

Ensure your molecule is indeed 6-(aminomethyl)-... (contains a

-

If your molecule is 6-amino-5-bromouracil (CAS 6312-73-8, no methyl bridge), the amine is an aniline-like moiety with very low basicity. It will not form a zwitterion at neutral pH. It behaves as a neutral insoluble solid that requires high pH (>10) or organic solvents (DMSO) to dissolve.

Stability Warning:

-

Photosensitivity: 5-bromo-uracils can undergo debromination upon exposure to UV light. Always work in low light or use amber vessels.

-

Aldehyde Reactivity: The primary amine on the 6-aminomethyl group is highly nucleophilic. Do not dissolve in acetone or use buffers containing aldehydes (e.g., formaldehyde), as this will form imines/Schiff bases.

References

-

PubChem Compound Summary. 5-Bromouracil (Analogous Acidity Data). National Center for Biotechnology Information. Link

-

Bordwell pKa Table. Acidity in DMSO and Water (Uracil and Amine derivatives). University of Wisconsin-Madison. Link

-

NIST Chemistry WebBook. 6-Methyluracil (Structural Analog). National Institute of Standards and Technology. Link

-

ChemicalBook. 6-Amino-5-bromo-1H-pyrimidine-2,4-dione (Nomenclature verification). Link

Sources

Validation & Comparative

1H NMR Spectrum Analysis Guide: 6-(aminomethyl)-5-bromopyrimidine-2,4-dione

Executive Summary

This technical guide provides a definitive analysis of the 1H NMR spectrum of 6-(aminomethyl)-5-bromopyrimidine-2,4-dione , a critical intermediate in the synthesis of heterocyclic antiviral and antitumor agents.